molecular formula C8H8F2IN B6203264 N-(2,2-difluoroethyl)-2-iodoaniline CAS No. 1178753-85-9

N-(2,2-difluoroethyl)-2-iodoaniline

Cat. No.: B6203264
CAS No.: 1178753-85-9
M. Wt: 283.06 g/mol
InChI Key: LRAAPJIFUOQPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-difluoroethyl)-2-iodoaniline is a compound that features both fluorine and iodine atoms within its structure The presence of these atoms imparts unique chemical properties, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of aniline using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction is carried out under mild conditions and allows for the efficient transfer of the 2,2-difluoroethyl group to the aniline nucleus.

Industrial Production Methods

Industrial production of N-(2,2-difluoroethyl)-2-iodoaniline may involve large-scale electrophilic fluorination processes. These processes often utilize reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or other fluorinating agents that are stable and effective for large-scale synthesis . The choice of reagents and conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-2-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by transition metal catalysts.

Common Reagents and Conditions

    Electrophilic Reagents:

    Reducing Agents: Agents like sodium borohydride can be used for reduction reactions.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can facilitate oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,2-difluoroethyl)-2-iodoaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-2-iodoaniline is unique due to its combination of iodine and difluoroethyl groups, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

1178753-85-9

Molecular Formula

C8H8F2IN

Molecular Weight

283.06 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-2-iodoaniline

InChI

InChI=1S/C8H8F2IN/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5H2

InChI Key

LRAAPJIFUOQPIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(F)F)I

Purity

95

Origin of Product

United States

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